molecular formula C20H18FN5O3 B15121691 N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B15121691
M. Wt: 395.4 g/mol
InChI Key: WEJFSCQNTWCILW-UHFFFAOYSA-N
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Description

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex organic compound that features a pyridazine core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the pyrano[4,3-c]pyridazine structure and the attachment of the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyridazine core can interact with specific active sites. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 4-Fluoroaniline
  • 3-Chloro-2-fluorophenol

Uniqueness

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its combination of a pyridazine core with a fluorophenyl substituent and a pyrano[4,3-c]pyridazine structure. This unique combination imparts specific chemical and biological properties that are not found in simpler compounds like 2-chloro-4-fluorophenol or 4-fluoroaniline .

Properties

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C20H18FN5O3/c21-15-3-1-13(2-4-15)17-5-6-19(27)26(25-17)9-8-22-20(28)18-11-14-12-29-10-7-16(14)23-24-18/h1-6,11H,7-10,12H2,(H,22,28)

InChI Key

WEJFSCQNTWCILW-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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